Enhanced Lipophilicity (XLogP3) vs. Unsubstituted Thiophene Methanamine
The 5-methyl group increases the compound's lipophilicity by +0.3 log units versus the unsubstituted thiophene-2-ylmethanamine, as calculated by the XLogP3 algorithm [1][2]. This moderate increase improves predicted membrane permeability without violating Lipinski's Rule of 5.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0.9 |
| Comparator Or Baseline | Thiophen-2-ylmethanamine: 0.6 |
| Quantified Difference | +0.3 log units |
| Conditions | XLogP3 3.0 (PubChem release 2025.04.14) |
Why This Matters
Even a 0.3 log unit increase in lipophilicity can translate into significantly improved blood-brain barrier penetration and cellular uptake, critical for CNS-targeted probe design.
- [1] PubChem Computed Properties: XLogP3-AA = 0.9 for (5-Methylthiophen-2-yl)methanamine (CID 4313442). View Source
- [2] PubChem Computed Properties: XLogP3 = 0.6 for thiophen-2-ylmethanamine (CID 34005). View Source
